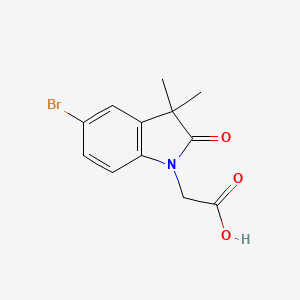

2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5-bromo-3,3-dimethyl-2-oxoindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3/c1-12(2)8-5-7(13)3-4-9(8)14(11(12)17)6-10(15)16/h3-5H,6H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXUYAVIPVELKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Br)N(C1=O)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Indolinone Core

The foundational step involves synthesizing the 5-bromo-3,3-dimethyl-2-oxoindoline derivative, which serves as the precursor for subsequent acetic acid functionalization.

- Bromination of Indolin-2-one:

- The indolin-2-one core is brominated at the 5-position using brominating agents such as N-bromosuccinimide (NBS) in solvents like chloroform or dichloromethane, under controlled conditions to ensure regioselectivity.

- This step yields 5-bromo-3,3-dimethylindolin-2-one, which is characterized by IR, NMR, and mass spectrometry.

Reagents: NBS, indolin-2-one, solvent (e.g., chloroform)

Temperature: Room temperature to 50°C

Time: 2-4 hours

Note: Excess brominating agent is avoided to prevent polybromination.

Introduction of the Acetic Acid Side Chain

The key step involves attaching the acetic acid moiety to the indolinone core, typically via nucleophilic substitution or alkylation strategies.

- Alkylation with Bromoacetic Acid Derivatives:

- The brominated indolinone undergoes nucleophilic substitution with methyl bromoacetate or bromoacetic acid derivatives in the presence of a base such as potassium carbonate (K₂CO₃).

- The reaction is performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (~65°C).

5-bromo-3,3-dimethylindolin-2-one + methyl bromoacetate → methyl 2-(5-bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetate

- Hydrolysis to the Acid:

- The methyl ester intermediate is hydrolyzed under basic or acidic conditions to yield the free acetic acid derivative.

- Basic hydrolysis (saponification) with aqueous NaOH or KOH at reflux converts the methyl ester to the free acid.

- Acidification with dilute HCl precipitates the acid form.

Reagents: K₂CO₃, methyl bromoacetate, solvent (DMF)

Temperature: ~65°C

Hydrolysis: NaOH or KOH in water, reflux, then acidification

Purification and Characterization

- The crude product is purified via recrystallization from suitable solvents (e.g., ethanol, methanol, or water).

- Characterization involves IR spectroscopy (notably the broad O–H stretch and C=O stretch), NMR (chemical shifts corresponding to the indolinone and acetic acid groups), and mass spectrometry.

Alternative Synthetic Approaches and Optimization

Direct Oxidation of Precursors:

- If starting from a precursor with a methyl or aldehyde group, oxidation using oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents can directly convert methyl groups to carboxylic acids.

-

- Industrial scale synthesis may employ continuous flow reactors to optimize reaction conditions, improve yields, and ensure safety.

Data Summary Table

| Step | Reaction | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|---|

| 1 | Bromination | NBS | Chloroform | Room temp to 50°C | 2–4h | Regioselective at C-5 |

| 2 | Alkylation | Methyl bromoacetate + K₂CO₃ | DMF | 65°C | 12–24h | Forms methyl ester intermediate |

| 3 | Hydrolysis | NaOH/KOH | Water | Reflux | 4–8h | Converts ester to acid |

Research Findings and Literature Support

- The nucleophilic substitution of indolin-2-one derivatives with bromoacetic acid derivatives is well-documented for synthesizing indolinone-based acetic acids, with reaction conditions optimized for high yield and selectivity.

- Oxidation of methyl groups attached to heterocycles to carboxylic acids is a standard procedure, with KMnO₄ or CrO₃ being effective oxidants.

- The process benefits from purification via recrystallization or chromatography, ensuring high purity for subsequent biological or material science applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form dihydro derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in chloroform or acetic acid.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce quinones or dihydro derivatives, respectively .

Scientific Research Applications

Chemistry

2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid serves as a building block for synthesizing more complex indole derivatives. It can undergo various reactions:

- Substitution Reactions: The bromine atom can be replaced with nucleophiles such as amines or thiols.

- Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to dihydro derivatives.

- Condensation Reactions: It can react with aldehydes or ketones to yield Schiff bases.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antiviral Activity: Preliminary studies suggest efficacy against certain viral infections.

- Anticancer Properties: Investigations into its ability to inhibit cancer cell proliferation are ongoing.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, making it a candidate for further therapeutic development .

Medicine

Ongoing research aims to explore the therapeutic applications of this compound in treating diseases like cancer and viral infections. Its unique structure allows for interactions with specific molecular targets, enhancing its potential as a drug candidate .

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth, particularly in breast cancer cells, suggesting a mechanism involving apoptosis induction.

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral activity against influenza viruses. The compound demonstrated promising results in vitro, inhibiting viral replication by targeting specific viral enzymes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom at the 5-position of the indole ring can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects . For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the indole/indoline ring, halogen type, and additional functional groups (Table 1).

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- Steric and Lipophilic Effects: The 3,3-dimethyl group in the target compound increases steric hindrance and lipophilicity compared to non-methylated analogs like , which may influence membrane permeability.

- Functional Group Modifications : Hydroxyl groups (e.g., ) or esterification (e.g., ) alter polarity and bioavailability.

Key Observations :

Biological Activity

2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid is an indole derivative with significant potential for various biological activities. This compound features a bromine atom at the 5-position of the indole ring, which influences its reactivity and biological properties. The compound has garnered attention for its potential therapeutic applications, particularly in the fields of antiviral, anticancer, and anti-inflammatory research.

| Property | Value |

|---|---|

| IUPAC Name | 2-(5-bromo-3,3-dimethyl-2-oxoindol-1-yl)acetic acid |

| CAS Number | 1263213-64-4 |

| Molecular Formula | C₁₂H₁₂BrNO₃ |

| Molecular Weight | 298.136 g/mol |

Synthesis

The synthesis of this compound typically involves bromination of 3,3-dimethyl-2-oxoindoline followed by acylation. Common methods include using bromine or N-bromosuccinimide (NBS) in solvents such as chloroform or acetic acid.

Antiviral Properties

Research indicates that heterocyclic compounds like this compound exhibit promising antiviral activity. It is suggested that the compound may act as an inhibitor of key viral enzymes, potentially disrupting viral replication processes. For instance, similar compounds have shown effectiveness against various viruses including the canine distemper virus and others .

Anticancer Activity

In vitro studies have demonstrated that derivatives of indole compounds exhibit cytotoxic effects against multiple cancer cell lines. The biological activity of this compound has been explored in relation to its ability to inhibit cancer cell proliferation. Preliminary results suggest micromolar activity against several cancer types .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. The presence of the bromine atom enhances binding affinity to certain receptors or enzymes, which may lead to its antiviral and anticancer effects.

Study on Antiviral Activity

A study published in MDPI highlighted that certain indole derivatives, including those similar to this compound, demonstrated significant inhibition of viral replication in vitro. The study compared these compounds to established antiviral agents and found comparable efficacy without significant cytotoxicity .

Anticancer Research

Research conducted on related indole derivatives revealed their potential as inhibitors of protein kinases involved in cancer progression. The findings indicated that these compounds could selectively inhibit cancer cell growth across various lines such as A549 (lung cancer), HeLa (cervical cancer), and others .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid, and what reaction conditions are critical for its formation?

- Methodology : The compound can be synthesized via condensation reactions involving bromo-substituted indole precursors. A common approach involves refluxing intermediates (e.g., 5-bromo-3-formylindole derivatives) with acetic acid and sodium acetate under controlled conditions. For example, analogous syntheses of indole-acetic acid derivatives use reflux in acetic acid (3–5 hours) to facilitate cyclization and crystallization . Key variables include stoichiometric ratios (1.0–1.1 equiv of reactants) and purification via recrystallization from DMF/acetic acid mixtures.

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodology : X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated for structurally related bromo-indole acetic acid derivatives (e.g., ethyl 5-bromoindole-3-acetate) . Complementary techniques include:

- FT-IR/Raman spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxoindolin moiety) .

- NMR spectroscopy : Proton environments (e.g., indole H-3 and methyl groups) are resolved using ¹H/¹³C NMR, with chemical shifts compared to computational predictions .

Q. What are the primary research applications of this compound in chemistry and biology?

- Methodology :

- Organic chemistry : Serves as a precursor for synthesizing heterocyclic libraries (e.g., via azlactone formation or cross-coupling reactions) .

- Drug discovery : Evaluated for bioactivity (e.g., enzyme inhibition, receptor binding) using in vitro assays with cell lines or purified proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurity profiles in the synthesis of this compound?

- Methodology :

- Design of Experiments (DoE) : Systematically vary temperature, solvent (e.g., acetic acid vs. ethanol), and catalyst presence to identify optimal parameters .

- Chromatographic monitoring : Use HPLC to track intermediate formation and side reactions (e.g., bromine displacement or dimerization) .

- Crystallography-driven refinement : Adjust recrystallization solvents (e.g., DMF/water ratios) to improve purity .

Q. How can contradictions in spectroscopic or biological data be resolved?

- Methodology :

- Computational validation : Compare experimental NMR/IR data with density functional theory (DFT) simulations to verify assignments .

- Biological redundancy : Replicate assays (e.g., enzyme inhibition) across multiple models to distinguish artifacts from true activity .

Q. What computational tools predict the reactivity and electronic properties of this compound?

- Methodology :

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing bromo group increases electrophilicity at the indole C-3 position .

- Molecular docking : Simulate interactions with biological targets (e.g., serotonin receptors) to prioritize in vitro testing .

Q. What safety protocols are essential for handling this compound given its potential toxicity?

- Methodology :

- Hazard assessment : Review Safety Data Sheets (SDS) for analogous bromo-indole derivatives, which recommend:

- Personal protective equipment (PPE) : Gloves, goggles, and fume hoods to prevent inhalation/skin contact .

- Emergency procedures : Immediate rinsing with water for eye/skin exposure and medical consultation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.